

# Application Notes and Protocols for UNC9512 in TR-FRET Binding Assays

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## Compound of Interest

Compound Name: UNC9512

Cat. No.: B12378881

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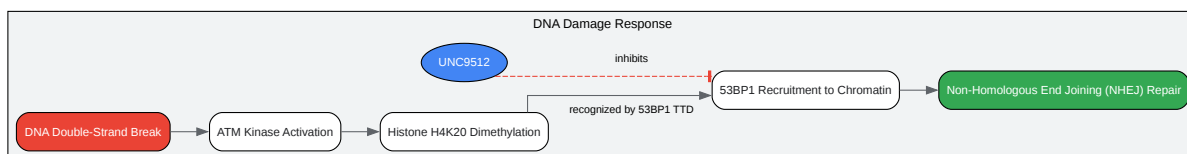
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UNC9512** is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2] 53BP1 is a critical protein in the DNA damage response (DDR) pathway, playing a key role in the repair of DNA double-strand breaks.[3] Specifically, **UNC9512** targets the tandem Tudor domain (TTD) of 53BP1, inhibiting its interaction with dimethylated lysine 20 on histone H4 (H4K20me2).[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay platform well-suited for high-throughput screening and characterization of inhibitors like **UNC9512**. This document provides a detailed protocol for a TR-FRET binding assay to evaluate the inhibitory activity of **UNC9512** on the 53BP1 TTD-histone interaction, along with relevant quantitative data and pathway information.

## 53BP1 Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates various downstream targets. This signaling cascade leads to the dimethylation of histone H4 at lysine 20 (H4K20me2). The tandem Tudor domain of 53BP1 recognizes and binds to this H4K20me2 mark, leading to the recruitment of 53BP1 to the site of DNA damage. 53BP1 then facilitates the recruitment of other DNA repair factors to promote non-homologous end joining (NHEJ), a major pathway for repairing double-strand breaks.



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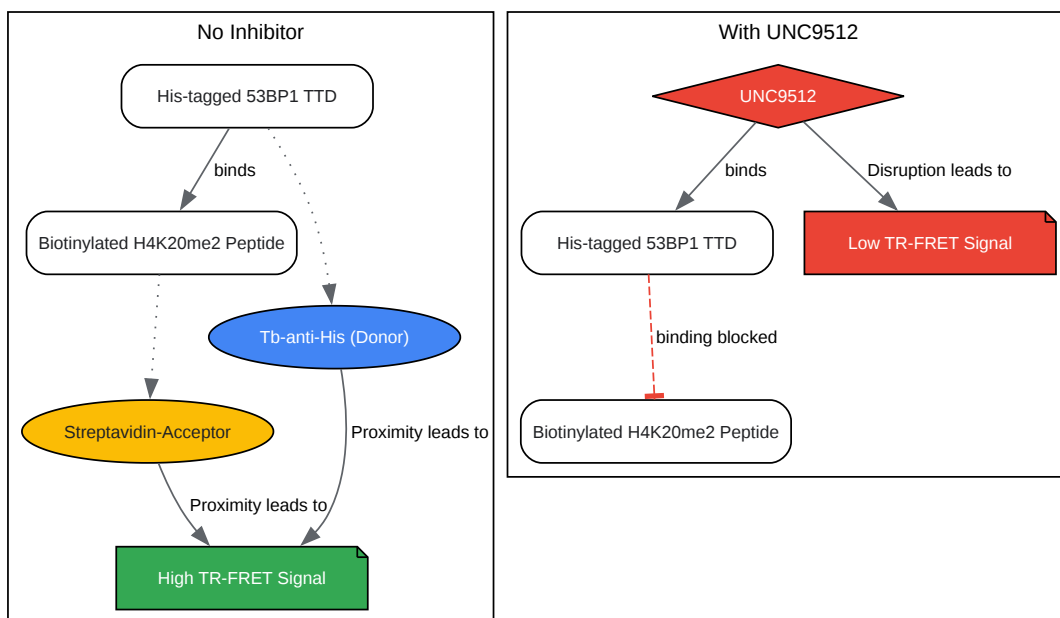
53BP1 signaling pathway in DNA damage response.

## Principle of the **UNC9512** TR-FRET Binding Assay

The TR-FRET assay for **UNC9512** is a competitive binding assay. It utilizes a recombinant, His-tagged 53BP1 tandem Tudor domain (TTD) protein and a biotinylated histone H4 peptide containing the dimethylated lysine 20 (H4K20me2). The assay employs a long-lifetime terbium (Tb)-chelate-labeled anti-His antibody as the FRET donor and a streptavidin-conjugated fluorophore (e.g., fluorescein or a suitable alternative) as the FRET acceptor.

In the absence of an inhibitor, the binding of the biotinylated H4K20me2 peptide to the His-tagged 53BP1 TTD brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. When **UNC9512** is introduced, it competes with the H4K20me2 peptide for binding to the 53BP1 TTD. This competition disrupts the interaction between the protein and the peptide, leading to a decrease in the TR-FRET signal in a dose-dependent manner.

UNC9512 TR-FRET Assay Workflow



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Workflow of the competitive TR-FRET assay.

## Quantitative Data for UNC9512

The binding affinity and selectivity of **UNC9512** have been characterized using various biochemical and biophysical assays.

Target/Assay	Parameter	Value (μM)	Reference
53BP1 TTD			
TR-FRET	IC50	0.46 ± 0.21	[4]
Surface Plasmon Resonance (SPR)	Kd	0.17 ± 0.02	[4]
Isothermal Titration Calorimetry (ITC)	Kd	0.41 ± 0.17	[4]
Selectivity Panel (TR-FRET)			
SETDB1 TTD	IC50	>100	[4]
UHRF1 TTD	IC50	>100	[4]
PHF19 Tudor-PHD	IC50	>100	[4]
KDM7B	IC50	>100	[4]
CBX2 Chromodomain	IC50	>100	[4]
CDYL2 Chromodomain	IC50	>100	[4]
MPP8 Chromodomain	IC50	>100	[4]

## Experimental Protocol: UNC9512 TR-FRET Binding Assay

This protocol is designed for a 384-well plate format.

### Materials and Reagents

- **UNC9512** and other test compounds
- Recombinant His-tagged 53BP1 TTD protein
- Biotinylated H4K20me2 peptide

- LanthaScreen™ Tb-anti-His Antibody (or equivalent)
- Streptavidin-conjugated acceptor fluorophore (e.g., Fluorescein, Alexa Fluor 488)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.05% Tween-20
- DMSO (for compound dilution)
- Low-volume, white, 384-well assay plates
- TR-FRET compatible plate reader

## Procedure

- Compound Preparation:
  - Prepare a serial dilution of **UNC9512** and other test compounds in DMSO. A typical starting concentration is 10 mM.
  - Further dilute the compounds in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant, typically  $\leq 1\%$ .
- Reagent Preparation:
  - Prepare a working solution of His-tagged 53BP1 TTD protein in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
  - Prepare a working solution of biotinylated H4K20me2 peptide in Assay Buffer. The concentration should be close to its  $K_d$  for the 53BP1 TTD.
  - Prepare a working solution of the TR-FRET antibody/acceptor mix containing Tb-anti-His antibody and streptavidin-acceptor in Assay Buffer. The final concentrations of these reagents should be optimized according to the manufacturer's recommendations, typically in the low nanomolar range.
- Assay Protocol:

- Add 5 µL of the diluted compound solution (or DMSO for control wells) to the wells of a 384-well plate.
- Add 5 µL of the His-tagged 53BP1 TTD protein solution to all wells.
- Add 5 µL of the biotinylated H4K20me2 peptide solution to all wells except for the negative control (no peptide) wells. Add 5 µL of Assay Buffer to the negative control wells instead.
- Add 5 µL of the TR-FRET antibody/acceptor mix to all wells.
- The final volume in each well should be 20 µL.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition:
  - Read the plate on a TR-FRET compatible plate reader.
  - Set the excitation wavelength to 340 nm.
  - Measure the emission at two wavelengths: ~615-620 nm (for the donor) and ~665 nm (for the acceptor).
  - Use a time-resolved setting with a delay time (e.g., 50-100 µs) and an integration time (e.g., 200-400 µs).

## Data Analysis

- Calculate the TR-FRET Ratio:
  - $\text{Ratio} = (\text{Emission at 665 nm} / \text{Emission at 615 nm}) * 1000$
- Determine Percent Inhibition:
  - $\% \text{ Inhibition} = 100 * [1 - (\text{Ratio\_compound} - \text{Ratio\_min}) / (\text{Ratio\_max} - \text{Ratio\_min})]$ 
    - Ratio\_compound is the ratio from wells with the test compound.
    - Ratio\_max is the ratio from wells with DMSO only (maximum FRET).

- Ratio\_min is the ratio from wells without the H4K20me2 peptide or with a saturating concentration of a known inhibitor (minimum FRET).
- Calculate IC50:
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

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